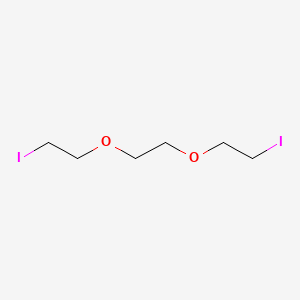

1,2-Bis(2-iodoethoxy)ethane

Overview

Description

1,2-Bis(2-iodoethoxy)ethane is a PEG-based PROTAC linker . It can be used in the synthesis of MT802 and SJF620, which are potent PROTAC BTK degraders . It has also been used as a crosslinking reagent for the synthesis of zirconia-based, alkali-stable strong anion-exchange stationary phase, and silica-coated nanoparticles .

Synthesis Analysis

This compound is used in the synthesis of MT802 and SJF620 . It has also been used as a crosslinking reagent for the synthesis of zirconia-based, alkali-stable strong anion-exchange stationary phase, and silica-coated nanoparticles .Molecular Structure Analysis

The molecular formula of this compound is C6H12I2O2 . The InChI string is InChI=1S/C6H12I2O2/c7-1-3-9-5-6-10-4-2-8/h1-6H2 .Chemical Reactions Analysis

This compound is a PROTAC linker, which refers to the PEG composition . It can be used in the synthesis of a series of PROTACs, such as MT802 and SJF620 .Physical And Chemical Properties Analysis

This compound is a clear red-orange liquid . It has a density of 2.028 g/mL at 25 °C . The boiling point is 100-105 °C at a pressure of 0.2 Torr .Scientific Research Applications

Organic-Inorganic Hybrid Silica Membranes

A study by Kanezashi et al. (2010) explored the use of Bis(triethoxysilyl) ethane (BTESE), which shares a similar functional group approach to 1,2-Bis(2-iodoethoxy)ethane, for preparing organic-inorganic hybrid silica membranes with loose amorphous networks. These membranes demonstrated high hydrogen permeance and selectivity for hydrogen over SF6, highlighting their potential in gas separation technologies and enhancing the efficiency of membrane-based purification systems Kanezashi et al., 2010.

Polyaddition Reactions

In polymer chemistry, Tomita et al. (2001) investigated the polyaddition behavior of bis(five- and six-membered cyclic carbonate)s with diamine, demonstrating the reactivity of compounds structurally related to this compound in forming high molecular weight polymers. This research is crucial for developing new polymeric materials with potential applications in medical devices, coatings, and as environmentally friendly plastics Tomita et al., 2001.

Selective Metal Extraction

Hayashita et al. (1999) synthesized molecules with pseudo-18-crown-6 frameworks, including derivatives structurally analogous to this compound, for selective lead(II) extraction. This study contributes to environmental chemistry by offering insights into selective metal ion separation, which is vital for water treatment and metal recovery processes Hayashita et al., 1999.

Supramolecular Chemistry and Material Science

Loeb (2007) documented the application of supramolecular templates, including 1,2-bis(pyridinium)ethane subsets, for preparing interlocked molecules like rotaxanes. These molecules have applications in developing molecular machines, coordination chemistry, and creating metal-organic framework (MORF) materials, indicating the role of this compound analogs in advancing nanotechnology and materials science Loeb, 2007.

Hybrid Membranes for Vapor Permeation

Gong et al. (2014) used 1,2-bis(triethoxysilyl)ethane (BTESE), a compound related to this compound, to fabricate organic-inorganic hybrid membranes for the vapor permeation dehydration of ethanol-water mixtures. These membranes showcased excellent stability and efficiency, underscoring the importance of such compounds in improving separation processes Gong et al., 2014.

Mechanism of Action

Target of Action

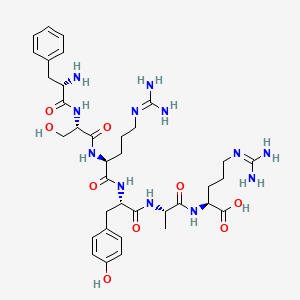

1,2-Bis(2-iodoethoxy)ethane is a PEG-based PROTAC linker . It is primarily used in the synthesis of MT802 and SJF620 . Both MT802 and SJF620 are potent PROTAC BTK degraders . BTK, or Bruton’s tyrosine kinase, is a crucial enzyme in the B cell receptor signaling pathway, playing a significant role in B cell development and function .

Mode of Action

As a PROTAC linker, this compound connects a ligand that binds to the target protein (BTK in this case) with a ligand that binds to an E3 ubiquitin ligase . This bifunctional molecule facilitates the formation of a ternary complex with the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The degradation of BTK disrupts the B cell receptor signaling pathway . This can lead to the inhibition of B cell activation and proliferation, affecting various downstream effects such as antibody production .

Pharmacokinetics

As a protac molecule, it is designed to have good cell permeability and bioavailability .

Result of Action

The action of this compound, through the degradation of BTK, can lead to the inhibition of B cell-mediated immune responses . This can be beneficial in conditions where B cell activity is undesirable, such as certain autoimmune diseases and B cell malignancies .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of the compound can be affected by temperature and light exposure . It is recommended to store the compound under inert gas at 2–8 °C . Furthermore, the efficacy of the compound can be influenced by the biological environment, such as the presence of the specific E3 ligase in the cell and the accessibility of the target protein .

Safety and Hazards

Future Directions

1,2-Bis(2-iodoethoxy)ethane has been used in the synthesis of MT802 and SJF620, which are potent PROTAC BTK degraders . It has also been used as a crosslinking reagent for the synthesis of zirconia-based, alkali-stable strong anion-exchange stationary phase, and silica-coated nanoparticles . These applications suggest potential future directions for the use of this compound in the field of drug development and materials science.

Biochemical Analysis

Biochemical Properties

1,2-Bis(2-iodoethoxy)ethane has been used as a crosslinking reagent in the synthesis of zirconia-based, alkali-stable strong anion-exchange stationary phase, silica-coated nanoparticles, and novel shell cross-linked (SCL) micelles with pH-responsive poly(2-(diethylamino)ethyl methacrylate) cores and thermoresponsive poly(N-isopropylacrylamide) coronas . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.

Molecular Mechanism

It is known to be used in the synthesis of various materials, but the details of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are not specified in the available literature .

properties

IUPAC Name |

1,2-bis(2-iodoethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12I2O2/c7-1-3-9-5-6-10-4-2-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCAGFJXMCZSAHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCI)OCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343951 | |

| Record name | 1,2-Bis(2-iodoethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36839-55-1 | |

| Record name | 1,2-Bis(2-iodoethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-BIS(2-IODOETHOXY)ETHANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B1671950.png)